3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Overview
Description
“3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds, which are cyclic compounds with at least two different elements. In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of “3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” consists of a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The specific molecular structure analysis of this compound was not found in the available literature.
Chemical Reactions Analysis
While specific chemical reactions involving “3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” were not found in the available literature, triazole compounds in general are known to participate in a variety of chemical reactions .
Scientific Research Applications
Synthesis and Characterization
A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives : This research showcases the synthesis of compounds through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. The study provides insights into the chemical reactions and conditions needed to create ethyl iminothiazolopyridine-4-carboxylate and various derivatives, illustrating the versatility and reactivity of this class of compounds (H. M. Mohamed, 2021).
Synthesis of Some Novel 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine Derivatives : This paper discusses the preparation of substituted 2H-pyrano[3, 2-e][1,2,4]triazolo[4,3-a]pyridine derivatives. The study emphasizes the synthetic routes and potential applications of these compounds, further expanding the chemical repertoire of triazolopyridine derivatives (N. Kumar, U. Mashelkar, 2008).
Antimicrobial Evaluation
Synthesis, Characterization, and Antimicrobial Evaluation of Novel Pyrido[1',2'2,3][1,2,4]triazolo[1,5-c]quinazolines and Thiazolo[3',2'2,3][1,2,4]triazolo[1,5-a]pyridines
: This study highlights the creation and antimicrobial assessment of novel polynuclear compounds, demonstrating the potential for these derivatives to serve as bases for developing new antimicrobial agents (Azza M. El‐Kazak, M. Ibrahim, 2013).
Heterocyclization and Isomerism
Ring-chain Isomerism of Ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates : This research explores the ring-chain isomerism in triazolopyrimidine derivatives, revealing insights into the structural dynamics and solvent-dependent behavior of such compounds, which could be critical for their application in material science or as intermediates in organic synthesis (M. V. Pryadeina et al., 2008).
Reaction Mechanisms and Derivative Synthesis
Rearrangement of Thiazolo[3,2-a]pyrimidines into Triazolo[4,3-a]pyrimidines Induced by C=N Bond Reduction : This study provides a detailed reaction mechanism for the conversion of thiazolopyrimidines to triazolopyrimidines, showcasing the synthetic versatility and potential for generating a variety of heterocyclic compounds with diverse biological activities (E. A. Lashmanova et al., 2019).
properties
IUPAC Name |
3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-7-10-11-8-4-3-6(9(13)14)5-12(7)8/h3-5H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQJJFNDMIJPJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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